N'-(5-bromofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
N'-(5-Bromofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 5-bromofuran-2-carbonyl hydrazide moiety at position 2. This compound belongs to a broader class of dihydropyridine-carbohydrazides, which are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N'-(5-bromofuran-2-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O4/c19-15-8-7-14(27-15)17(25)22-21-16(24)13-2-1-9-23(18(13)26)10-11-3-5-12(20)6-4-11/h1-9H,10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKIKMGNTYZKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)Br)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-bromofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological evaluations of this compound, focusing on its efficacy as a potential therapeutic agent.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of catalysts such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP). The reaction yields a colorless solid with an 83% yield, confirmed by various spectroscopic techniques including NMR, NMR, FTIR, and high-resolution mass spectrometry. The molecular formula is determined to be C16H14BrFN4O3, indicating the presence of functional groups that are crucial for its biological activity .
Anti-inflammatory Potential
Molecular docking studies have indicated that this compound exhibits promising binding affinity towards cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The binding affinity was calculated to be approximately , suggesting that this compound could act as a COX-2 inhibitor. This interaction is facilitated through hydrogen bonding and hydrophobic interactions with key residues in the COX-2 active site .
Antiviral Activity
Similar compounds derived from furan derivatives have shown antiviral properties against SARS-CoV-2. For instance, derivatives of furan-based hydrazines have been reported to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 μM. While specific data on the antiviral activity of this compound is limited, its structural similarities suggest potential for similar activity .
Case Studies and Research Findings
A study focusing on related compounds has highlighted the importance of structural modifications in enhancing biological efficacy. For example, variations in substituent groups on furan derivatives have been shown to significantly affect their inhibitory potency against viral enzymes. This suggests that further structural optimization of this compound could lead to improved therapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrFN4O3 |
| Synthesis Yield | 83% |
| Binding Affinity (COX-2) | -7.89 kcal/mol |
| Potential Applications | Anti-inflammatory, Antiviral |
Scientific Research Applications
Chemical Synthesis and Characterization
The compound is synthesized through a reaction involving 5-bromofuran-2-carboxylic acid and isoniazid, facilitated by catalysts such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups.
- High-resolution mass spectrometry : Confirms the molecular weight and structure.
The synthesis yields a colorless solid with a melting point of approximately 203 °C, indicating a stable compound suitable for further studies .
Potential as a COX-2 Inhibitor
Molecular docking studies have been conducted to evaluate the binding affinity of N'-(5-bromofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide to cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The compound demonstrated a promising binding affinity of -7.89 kcal/mol, suggesting its potential as a lead structure for developing new COX-2 inhibitors .
Antitumor and Antimicrobial Activities
Research indicates that furan derivatives, including the compound , exhibit various pharmacological activities:
- Antitumor : Compounds with furan moieties have shown efficacy against different cancer cell lines.
- Antimicrobial : The presence of specific functional groups enhances the antimicrobial properties, making these compounds candidates for further development in treating infections .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Substituent Variations
The compound shares the 2-oxo-1,2-dihydropyridine-3-carbohydrazide backbone with structurally related derivatives, such as:
- (E)-2-Oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1)
- (E)-N'-(1-(4-Bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2)
Key Substituent Differences:
| Compound | R1 (Position 1) | R2 (Position 3) |
|---|---|---|
| Target Compound | 4-Fluorobenzyl | 5-Bromofuran-2-carbonyl |
| Ligand 1 | - | 2,3,4-Trimethoxybenzylidene |
| Ligand 2 | - | 4-Bromophenylethylidene |
The 4-fluorobenzyl group in the target compound introduces steric bulk and electronic effects distinct from the unsubstituted pyridine in Ligands 1 and 2.
Computational and Molecular Docking Insights
Geometry Optimization: Density Functional Theory (DFT) studies on analogous compounds (e.g., Ligands 1 and 2) revealed bond lengths of 1.36–1.40 Å for C=O and 1.45–1.50 Å for C-N bonds in the carbohydrazide group .
Molecular Docking:
Ligands 1 and 2 exhibited binding affinities of -7.1 and -7.3 kcal/mol, respectively, against glucosamine-6-phosphate synthase (PDB: 2VF5), a target for antimicrobial agents . The target compound’s 5-bromofuran and 4-fluorobenzyl groups could enhance binding via halogen interactions with hydrophobic pockets or catalytic residues, though empirical validation is required.
Pharmacological Potential and Limitations
Antimicrobial Activity
While Ligands 1 and 2 showed promise in silico for antimycobacterial activity , the target compound’s bromofuran moiety may improve membrane permeability due to increased lipophilicity (logP ~2.5–3.0 estimated). However, excessive hydrophobicity could reduce aqueous solubility, a common limitation in dihydropyridine derivatives .
Enzyme Inhibition
The fluorine atom on the benzyl group may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymes like cyclooxygenase (COX) or glucosamine-6-phosphate synthase. This feature is absent in Ligands 1 and 2, which rely on methoxy or bromophenyl groups for similar interactions .
Q & A
Q. How can researchers optimize the synthetic route for N'-(5-bromofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?
Methodological Answer: The synthesis involves three critical steps:
Intermediate Preparation :
- 5-Bromofuran-2-carbonyl chloride : Synthesized from 5-bromofuran-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) .
- 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide : Prepared via coupling of 1-(4-fluorobenzyl)-2-oxo-dihydropyridine-3-carboxylic acid with hydrazine hydrate in ethanol under reflux (12 hours).
Coupling Reaction : The final compound is formed by reacting the two intermediates in dichloromethane (DCM) with triethylamine (TEA) as a base (room temperature, 12–24 hours).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
- 1H/13C NMR :
- Expect signals for the 4-fluorobenzyl group (δ 4.8–5.2 ppm for CH₂, δ 115–125 ppm for aromatic carbons) and bromofuran carbonyl (δ 160–165 ppm).
- Contradiction Example : If a carbonyl peak is missing in IR but present in NMR, check for keto-enol tautomerism in the dihydropyridine ring .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Discrepancies between calculated and observed molecular weights may indicate hydration or salt formation .
- Elemental Analysis : Use combustion analysis (C, H, N) to resolve ambiguities in purity (target: ±0.3% of theoretical values) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Test at 1–128 µg/mL and compare to controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) using fluorescence-based assays (IC50 determination).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Substitution Strategy :
- Dihydropyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance electrophilicity .
- Bromofuran Moiety : Replace bromine with iodine or methyl groups to modulate steric and electronic effects .
- Biological Testing : Compare IC50 values across derivatives to map pharmacophore requirements (e.g., fluorobenzyl group’s role in membrane penetration) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under basic or acidic conditions?
Methodological Answer:
- Acidic Hydrolysis : Reflux in 1M HCl (6 hours) cleaves the carbohydrazide bond, yielding 1-(4-fluorobenzyl)-2-oxo-dihydropyridine-3-carboxylic acid and 5-bromofuran-2-carboxylic acid hydrazide. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Base-Induced Rearrangements : Treat with NaOH (0.1M, 50°C) to probe ring-opening reactions. Characterize products via LC-MS and compare to computational predictions (DFT calculations at B3LYP/6-31G* level) .
Q. How should researchers address discrepancies in biological activity data across different laboratories?
Methodological Answer:
- Standardization :
- Data Harmonization : Apply Bland-Altman analysis to compare inter-lab MIC values. Significant outliers may indicate differences in compound solubility or assay endpoint criteria .
Q. What strategies improve the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
- Degradation Pathways :
- Hydrolytic Instability : Store lyophilized powder at –20°C under argon. Avoid aqueous buffers (pH >7) during formulation.
- Photoisomerization : Protect from UV light using amber vials. Confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks) .
- Analytical Monitoring : Use UPLC-PDA (214 nm, 254 nm) to track degradation products monthly .
Q. How can computational modeling guide the design of analogs with improved target binding?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the dihydropyridine carbonyl and hydrophobic contacts with the bromofuran group .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Calculate binding free energies (MM-PBSA) to rank analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
